2-(Ethoxycarbonyl)octanoic acid
Description
2-(Ethoxycarbonyl)octanoic acid is a carboxylic acid derivative featuring an ethoxycarbonyl (-COOCH₂CH₃) substituent at the second carbon of an octanoic acid backbone. This structural motif combines hydrophilic (carboxylic acid) and lipophilic (alkyl chain, ethoxycarbonyl) regions, making it relevant in pharmaceutical synthesis and organic chemistry.
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-ethoxycarbonyloctanoic acid |
InChI |
InChI=1S/C11H20O4/c1-3-5-6-7-8-9(10(12)13)11(14)15-4-2/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
DRSSRPWTPHIRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(ethoxycarbonyl)octanoic acid with structurally or functionally related compounds, based on molecular features, applications, and research findings:
Key Observations:
Structural Variations: Branching vs. Linearity: 2-(Ethoxycarbonyl)-2-methylbutanoic acid (C₈H₁₄O₄) features a branched alkyl chain, reducing its molecular weight compared to the linear this compound (C₁₁H₂₀O₅) . Cyclic vs. Acyclic Systems: Ethyl 2-oxocyclopentanecarboxylate (C₉H₁₄O₃) incorporates a cyclic ketone, enhancing rigidity compared to flexible aliphatic analogs like octanoic acid derivatives .
Functional Group Influence: Ethoxycarbonyl vs. Hydroxyl: The ethoxycarbonyl group in this compound may enhance lipophilicity and esterase susceptibility compared to hydroxyl-bearing analogs like (R)-2-hydroxycaprylic acid (C₈H₁₆O₃) . Aromatic vs. Aliphatic Carboxylic Acids: 2-Ethoxybenzoic acid (C₉H₁₀O₃) exhibits aromaticity, conferring distinct electronic properties and reactivity compared to aliphatic analogs .
Biological Relevance: Enzyme Inhibition: Compounds like HZ52 (a pyrimidine-thiooctanoic acid derivative) demonstrate 5-lipoxygenase inhibition, suggesting ethoxycarbonyl-substituted acids may modulate inflammatory pathways .
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